methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate
Overview
Description
- The compound “1069C” refers to a specific genetic variant associated with a gene. Specifically, it corresponds to a nucleotide change at position 1069 in the DNA sequence.
- This variant is found in the CYP21A2 gene, which encodes the enzyme 21-hydroxylase . The CYP21A2 gene is located on chromosome 6p21.33.
- The specific variant is denoted as NM_000500.9 (CYP21A2):c.1069C>T (p.Arg357Trp) . Let’s break down what this means:
NM_000500.9: Refers to the reference sequence for the CYP21A2 gene.
c.1069C>T: Indicates that at position 1069, a cytosine © has been replaced by a thymine (T).
p.Arg357Trp: This amino acid change results in the substitution of arginine (Arg) with tryptophan (Trp) at position 357 in the protein.
- Clinically, this variant is associated with classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency .
Preparation Methods
- Since this is a genetic variant, there are no specific synthetic routes or industrial production methods. It occurs naturally as part of the genetic code.
- researchers can identify this variant through Sanger sequencing , multiplex ligation-dependent probe amplification (MLPA) , or clinical exome sequencing .
Chemical Reactions Analysis
- As a genetic variant, it does not undergo chemical reactions in the traditional sense. Instead, it affects the function of the encoded enzyme.
- The major consequence of this variant is impaired 21-hydroxylase activity, leading to altered steroid hormone synthesis.
Scientific Research Applications
Clinical Diagnosis: Detection of this variant is crucial for diagnosing classic CAH.
Genetic Counseling: Understanding the inheritance pattern and risk of CAH in families.
Pharmacogenetics: Studying how this variant affects drug metabolism and response.
Mechanism of Action
- The p.Arg357Trp variant disrupts the 21-hydroxylase enzyme’s function.
- 21-hydroxylase normally converts progesterone to cortisol and 17-hydroxyprogesterone to 11-deoxycortisol. Deficiency leads to cortisol and aldosterone deficiency and excess androgen production.
Comparison with Similar Compounds
- There are no direct chemical analogs for this genetic variant. we can compare it to other disease-associated variants in the CYP21A2 gene.
Properties
Molecular Formula |
C18H20N4O6 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate |
InChI |
InChI=1S/C18H20N4O6/c1-24-12-7-11(8-13(25-2)17(12)26-3)10-28-16-6-5-15-19-14(9-22(15)21-16)20-18(23)27-4/h5-9H,10H2,1-4H3,(H,20,23) |
InChI Key |
UMSHZWFCVXIDEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=NN3C=C(N=C3C=C2)NC(=O)OC |
Synonyms |
1069C85 BW 1069C85 BW-1069C85 methyl 6-(3,4,5-trimethoxybenzyloxy)imidazo(1,2-b)pyridazin-2-ylcarbamate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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